![molecular formula C16H16N2O3 B5568959 4-(acetylamino)-N-(3-methoxyphenyl)benzamide](/img/structure/B5568959.png)
4-(acetylamino)-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-(acetylamino)-N-(3-methoxyphenyl)benzamide, also known as AMB-3, is a chemical compound that belongs to the benzamide class. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
- Compound W6 exhibited significant antibacterial activity against all tested bacterial strains, while compound W1 demonstrated potent antifungal activity. Notably, compound W1 was comparable to fluconazole, a standard antifungal drug .
- Compound W17 emerged as the most potent among the synthesized compounds, surpassing the standard drug 5-fluorouracil (5-FU) in terms of efficacy .
- Another related compound, tacedinaline , derived from formal condensation of 4-acetamidobenzoic acid and 1,2-phenylenediamine, has impressive differential activity against leukemic cells and normal stem cells .
Antimicrobial Activity
Anticancer Activity
Differential Cytostatic Activity
Availability
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used as building blocks for many drug candidates .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical processes .
Result of Action
It’s known that similar compounds can have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-acetamido-N-(3-methoxyphenyl)benzamide. For instance, the presence of certain groups in the compound’s structure can affect its reactivity .
properties
IUPAC Name |
4-acetamido-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-8-6-12(7-9-13)16(20)18-14-4-3-5-15(10-14)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRZDBIJEYNQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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